Solvent Black 46

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

65113-55-5 |

|---|---|

Fórmula molecular |

C25H30N3.C18H14N3O3S C43H44N6O3S |

Peso molecular |

724.9 g/mol |

Nombre IUPAC |

3-[(4-anilinophenyl)diazenyl]benzenesulfonate;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C25H30N3.C18H15N3O3S/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h7-18H,1-6H3;1-13,19H,(H,22,23,24)/q+1;/p-1 |

Clave InChI |

PFSIUSJTHMWHPU-UHFFFAOYSA-M |

SMILES canónico |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-] |

Descripción física |

Liquid |

Números CAS relacionados |

65294-17-9 |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of Solvent Black 46

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Solvent Black 46. The information is compiled from various sources and presented in a structured format to facilitate easy reference and comparison. This document is intended for an audience with a technical background in chemistry and related fields.

General Information

This compound is a black, oil-soluble dye belonging to the azo class of compounds.[1] It is primarily used in the manufacturing of printing inks. It is also known by several trade names, including Akasol Fast Black CN, Dayglo this compound, Du Pont Ink Black A, and Inksol Black 823.[2][3][4]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below. These values represent data compiled from various chemical suppliers and databases.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| C.I. Name | This compound | |

| CAS Number | 65294-17-9 | [1][2][5][6] |

| Molecular Formula | C₄₃H₄₆N₆O₃S | [1][4][5] |

| Molecular Weight | 726.93 g/mol | [1][4][5] |

| Chemical Class | Azo Dye | [1] |

| Physical Appearance | Black or Reddish-black powder | [2] |

| Hue | Bluish-black |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 125 - 130 °C | [2][3] |

| Density | 0.50 g/cm³ | [2] |

| Light Fastness | 6-7 | [2][3] |

Table 3: Solubility Data

| Solvent | Solubility (g/L) | Source(s) |

| Acetone | 280 | [2][3] |

| Butyl Acetate | 100 | [2][3] |

| Methylbenzene | 10.3 | [2][3] |

| Dichloromethane | 116.8 | [2][3] |

| Ethyl Alcohol | 35.5 | [2][3] |

| Water | Insoluble | [1][4] |

Spectral Properties

Table 4: UV-Visible Spectral Data

| Property | Value | Source(s) |

| Maximum Absorbance (λmax) | 583 - 590 nm |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

-

A small, finely powdered sample of the dye is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.

-

The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, thermometer, and heating medium.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-1 °C).

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

A known volume of the solvent of interest is placed in a sealable container and maintained at a constant temperature.

-

A pre-weighed amount of the dye is added to the solvent in small increments.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure that equilibrium is reached.

-

If the dye completely dissolves, more is added until a saturated solution is formed (i.e., solid dye remains undissolved).

-

The undissolved solid is then separated from the solution by filtration or centrifugation.

-

The concentration of the dye in the clear, saturated solution is determined, typically by a spectroscopic method (e.g., UV-Vis spectrophotometry) after appropriate dilution, or by evaporating the solvent and weighing the residue.

UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths.

Methodology:

-

A dilute solution of the dye is prepared in a suitable solvent (one that does not absorb in the wavelength range of interest). The concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

The UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent).

-

The absorbance of the dye solution is measured over a specific range of wavelengths (e.g., 300-800 nm for a colored dye).

-

The wavelength at which the maximum absorbance occurs (λmax) is determined from the resulting spectrum. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Visualizations

Experimental Workflow for Dye Characterization

Caption: A general experimental workflow for the chemical characterization of a solvent dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound|CAS No:65294-17-9 - black solvent dye [chinainterdyes.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]

- 4. dimacolorgroup.com [dimacolorgroup.com]

- 5. khushidyechem.com [khushidyechem.com]

- 6. dyeschemical.com [dyeschemical.com]

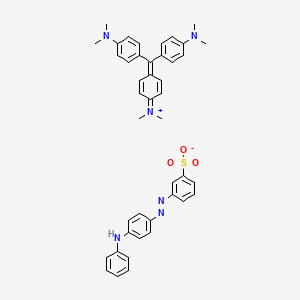

Solvent Black 46 CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Black 46 (CAS Number: 65294-17-9), a metal complex azo dye. It is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. This document covers its chemical identity, physicochemical properties, and general experimental considerations.

Core Chemical Identity

This compound is a complex organic salt. Its CAS number is 65294-17-9.[1][2][3][4][5][6] An alternative CAS number, 149315-87-7, is listed in some regulatory databases, though the former is more commonly cited. The dye is structurally composed of a large organic cation and an anionic azo dye.

Specifically, it is identified as the salt of p,p',p''-tris(dimethylamino)tritylium cation and m-((p-anilinophenyl)azo)benzenesulfonate anion.[3][7] This composition gives it its characteristic color and solubility properties.

Molecular and Physicochemical Data

The key quantitative data for this compound are summarized in the tables below. Note that some variations in reported values exist across different suppliers and sources.

| Identifier | Value | Source(s) |

| CAS Number | 65294-17-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₅H₃₀N₃⁺ • C₁₈H₁₄N₃O₃S⁻ | [3][5] |

| C₄₃H₄₄N₆O₃S | [8] | |

| C₄₃H₄₆N₆O₃S | [1][4] | |

| Molecular Weight | 724.92 g/mol | [3][5][9] |

| 726.93 g/mol | [1][4] | |

| Chemical Class | Azo Dye, Metal Complex | [1][10] |

| Appearance | Black / Reddish-black powder | [5] |

| Property | Value | Source(s) |

| Heat Resistance | 200 °C | [5] |

| Light Fastness | 6-7 (on a scale of 1-8) | [5] |

| Acid Resistance | 5 (on a scale of 1-5) | [5] |

| Alkali Resistance | 5 (on a scale of 1-5) | [5] |

| Water Resistance | 5 (on a scale of 1-5) | [5] |

| Density | 1.45 g/cm³ | [5] |

| Water Solubility | ≤ 1.0% | [5] |

| Volatile Matter (@105°C) | ≤ 1.0% | [5] |

| Tinting Strength | 100-105% | [5] |

Molecular Structure

The molecular structure of this compound is a salt composed of a cationic triphenylmethane (B1682552) dye component and an anionic azo dye component.

Caption: The two primary components of the this compound salt.

Experimental Protocols

While specific, detailed experimental protocols for research applications are not widely published, the manufacturing process and general application methods provide insight into its handling and use.

Synthesis of this compound

The production of this compound involves a multi-step chemical synthesis. A Chinese patent (CN103242673A) outlines a process involving a coupling reaction, a complexation reaction, and a substitution reaction.[11] The following is a generalized protocol based on the patent description.

1. Coupling Reaction:

-

This initial step typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component to form the basic azo chromophore.

2. Complexation Reaction:

-

An alcohol ether solvent and a complexing agent (referred to as CRF in the patent) are mixed with an amide solvent.

-

The mixture is heated to 90-100°C.

-

The intermediate azo compound from the coupling step is added.

-

The temperature is raised to 138-150°C and the reaction proceeds for 2.5-3.5 hours.

-

After cooling to room temperature, water is separated out.

-

The resulting complex is filtered and washed.

3. Substitution Reaction:

-

The final step involves reacting the complex with the cationic dye component to form the final salt product.

Caption: Generalized workflow for the synthesis of this compound.

General Protocol for Application in Printing Ink

This compound is primarily used in the formulation of solvent-based printing inks.[10] The general principle is to dissolve the dye in a suitable solvent system along with resins and other additives.

Materials:

-

This compound dye

-

Solvent system (e.g., alcohols, ketones, esters)

-

Resin (e.g., acrylic, cellulosic)

-

Additives (e.g., plasticizers, surfactants)

Procedure:

-

Solvent Selection: Choose a solvent or a blend of solvents that provides good solubility for the dye and the resin.

-

Dissolution of Resin: Gradually add the selected resin to the solvent under constant agitation until fully dissolved. This forms the varnish.

-

Incorporation of Dye: Slowly add the this compound powder to the varnish with continuous stirring. Mild heating may be applied to facilitate dissolution, but care should be taken to avoid overheating.

-

Addition of Additives: Introduce any other required additives to modify the ink's properties, such as flow, adhesion, and drying time.

-

Homogenization and Filtration: Ensure the mixture is homogenous. The final ink is then typically filtered to remove any undissolved particles before use.

Caption: Experimental workflow for ink formulation using this compound.

Applications and Relevance

The primary application for this compound is as a colorant in non-aqueous systems. Its high solubility in organic solvents makes it suitable for:

-

Printing Inks: Especially for flexographic and gravure printing processes.[12]

-

Plastics: For coloring various polymers where solvent-based dyeing is applicable.[13]

-

Coatings: In transparent paints and other solvent-borne coatings.

-

Other Uses: In products like shoe polish, carbon paper, and writing instruments.

For researchers, its properties may be of interest in the development of new materials, sensors, or as a non-aqueous stain or marker. Its complex, ionic nature could be exploited in studies involving ion-pair interactions or in non-polar environments. Given its strong light absorption in the visible spectrum, it could also be investigated for photochemical applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS # 65294-17-9, this compound, 4,4',4''-Tris(dimethylamino)tritylium 3-[(4-anilinophenyl)azo]benzenesulphonate, p,p',p''-Tris(dimethylamino)tritylium m-[(p-Anilinophenyl)azo]benzenesulphonate - chemBlink [chemblink.com]

- 4. khushidyechem.com [khushidyechem.com]

- 5. dimacolor.com [dimacolor.com]

- 6. This compound Dyes | CAS 65294-17-9 Manufacturers in India [colorantsgroup.com]

- 7. CAS No.65294-17-9,p,p',p''-tris(dimethylamino)tritylium m-[(p-anilinophenyl)azo]benzenesulphonate Suppliers [lookchem.com]

- 8. This compound/CAS:65294-17-9-HXCHEM [hxchem.net]

- 9. This compound | 65294-17-9 | Benchchem [benchchem.com]

- 10. This compound - Ink Black B - Inksol Black 823 from Emperor Chem [emperordye.com]

- 11. CN103242673A - Production process of solvent black B - Google Patents [patents.google.com]

- 12. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]

- 13. This compound|CAS No:65294-17-9 - black solvent dye [chinainterdyes.com]

Spectroscopic Properties of Solvent Black 46: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Solvent Black 46, a complex azo dye. Due to the limited availability of specific data for this compound in scientific literature, this guide also incorporates analogous data from structurally similar black azo dyes, such as Sudan Black B and Nigrosine, to provide a comparative context for researchers.

Core Properties of this compound

This compound is a synthetic organic dye belonging to the azo class, characterized by the presence of one or more azo groups (-N=N-). It presents as a blue-black powder.[1]

| Property | Value | Reference |

| Chemical Formula | C₄₃H₄₆N₆O₃S | [2] |

| Molecular Weight | 726.93 g/mol | [2] |

| CAS Number | 65294-17-9 | [2] |

| Appearance | Blue-black powder | [1] |

| Chemical Class | Azo Dye | |

| Solubility in Ethanol | 18 g/L at 20°C |

Spectroscopic Properties

Detailed spectroscopic data for this compound is scarce in published literature. However, some technical data sheets provide a maximum absorbance wavelength. To offer a more comprehensive understanding, the spectroscopic properties of related black azo dyes are presented for comparison.

| Dye | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |

| This compound | Methanol + Benzyl Alcohol | 583 - 590 | Not Reported | Not Reported | |

| Sudan Black B | Ethanol | ~600 | ≥20000 | Not Reported | |

| Nigrosine | Alcohol Soluble | 567 | Not Reported | Not Reported |

Note: The molar absorptivity and quantum yield are highly dependent on the solvent and the specific chemical structure of the dye. The values for Sudan Black B and Nigrosine are provided as a general reference for researchers working with black azo dyes.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the spectroscopic properties of this compound. These are generalized protocols that can be adapted by researchers.

Determination of Molar Absorptivity

The molar absorptivity (or molar extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Materials:

-

This compound

-

High-purity solvent (e.g., ethanol, methanol, dimethyl sulfoxide)

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

-

Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Plot a calibration curve: Plot the absorbance values against the corresponding concentrations.

-

Calculate molar absorptivity: The slope of the resulting linear plot will be equal to the molar absorptivity (ε) if the path length of the cuvette is 1 cm.

Workflow for Molar Absorptivity Determination

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a compound represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound solution of known absorbance

-

Fluorescence standard with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

High-purity solvent

-

Fluorometer

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Select a standard: Choose a fluorescence standard that absorbs and emits in a similar wavelength range to this compound.

-

Prepare solutions: Prepare a solution of this compound and a solution of the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measure absorbance: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

-

Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

-

Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" and "std" refer to the sample and the standard, respectively.

-

Workflow for Fluorescence Quantum Yield Measurement

Potential Research Applications

While specific research applications for this compound are not well-documented, the broader class of azo dyes has shown promise in various fields relevant to drug development and biological research.

Biological Staining

Azo dyes, including Sudan Black B and Nigrosine, are widely used as biological stains. Sudan Black B is a lipophilic stain used for the visualization of lipids in cells and tissues. Nigrosine is often used as a counterstain in histology and in cell viability assays. Given its chemical nature, this compound may also have potential as a stain for specific cellular components, which would require experimental validation.

General Workflow for Biological Staining

Photodynamic Therapy (PDT)

Some azo dyes have been investigated as photosensitizers in photodynamic therapy. In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that induce cell death. The strong absorption of light by azo dyes in the visible region makes them potential candidates for this application. Research would be needed to evaluate the phototoxicity and ROS generation capabilities of this compound.

Simplified Signaling Pathway in Photodynamic Therapy

Biosensors

The spectroscopic properties of azo dyes can be sensitive to their local environment, such as pH, polarity, and the presence of specific ions or molecules. This has led to their exploration as components of chemical and biological sensors. Changes in the absorption or fluorescence spectrum of an azo dye upon binding to a target analyte can be used for detection and quantification. The potential of this compound as a biosensor would depend on its specific binding properties and the sensitivity of its spectroscopic response.

Conclusion

This compound is a complex azo dye with limited publicly available spectroscopic data. This guide has provided the known properties and supplemented them with data from analogous compounds to aid researchers. The detailed experimental protocols and discussion of potential research applications in biological staining, photodynamic therapy, and biosensing offer a starting point for further investigation into the properties and utility of this and similar dyes. Researchers are encouraged to perform their own detailed characterization of this compound for their specific applications.

References

In-Depth Technical Guide: Solubility of Solvent Black 46 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of Solvent Black 46, a complex organic dye, in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development and other fields where this dye may be utilized.

Core Properties of this compound

This compound is a metal complex azo dye known for its intense black coloration and good light fastness.[1][2] It is widely used in printing inks, plastics, and other industrial applications.[3][4] Its solubility in organic solvents is a critical parameter for its application and formulation. Generally, it is characterized as having excellent solubility in a wide range of organic solvents and is compatible with various resins.[4][5]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in several common organic solvents. The data is compiled from various technical sources. It is important to note that the exact temperature and pressure conditions for these measurements are not consistently provided in the available literature, which may lead to variations.

| Organic Solvent | Solubility (g/L) |

| Acetone | 280[6] |

| Butyl Acetate | 100[6] |

| Methylbenzene (Toluene) | 10.3[6] |

| Dichloromethane | 116.8[6] |

| Ethyl Alcohol | 35.5[6] |

Experimental Protocol: A Generalized Approach for Solubility Determination

While specific experimental protocols for the cited data are not available in the public domain, a standard laboratory procedure for determining the solubility of a solid dye like this compound in an organic solvent is outlined below. This generalized workflow illustrates the common steps involved in such a determination.

This diagram illustrates a common method for determining the equilibrium solubility of a compound. Key steps include preparing a supersaturated solution, allowing it to reach equilibrium at a controlled temperature, separating the undissolved solid, and then quantifying the amount of dissolved solute in a known volume of the saturated solution. The final step involves calculating the solubility, typically expressed in grams per liter (g/L) or a similar unit.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]

- 4. This compound - Ink Black B - Inksol Black 823 from Emperor Chem [emperordye.com]

- 5. polarisorganics.com [polarisorganics.com]

- 6. This compound|CAS No:65294-17-9 - black solvent dye [chinainterdyes.com]

In-Depth Technical Guide to the Synthesis and Manufacturing of Solvent Black 46

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46, identified by CAS number 65294-17-9, is a solvent-soluble dye known for its application in printing inks. Chemically, it is understood to be a salt complex formed between an acidic azo dye, C.I. Acid Yellow 36, and a basic triphenylmethane (B1682552) dye, C.I. Basic Violet 3. This technical guide provides a detailed overview of the synthesis and manufacturing methods for this compound, including the preparation of its precursor dyes. The information is compiled from various scientific and patent literature to offer a comprehensive resource for researchers and professionals in the field.

Chemical Properties and Structure

| Property | Value | Reference |

| CAS Number | 65294-17-9 | [1][2] |

| Molecular Formula | C₄₃H₄₆N₆O₃S | [3] |

| Molecular Weight | 726.93 g/mol | [3] |

| Chemical Class | Azo Dye / Triphenylmethane Dye Salt Complex | [2][4] |

| Appearance | Black Powder | [2] |

| Purity (Typical) | 99% | [1] |

Overall Synthesis Workflow

The manufacturing of this compound is a multi-step process that begins with the synthesis of its two primary components: C.I. Acid Yellow 36 and C.I. Basic Violet 3. These two dyes are then reacted to form the final this compound product.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Part 1: Synthesis of C.I. Acid Yellow 36 (Metanil Yellow)

C.I. Acid Yellow 36 is an azo dye synthesized through the diazotization of metanilic acid (3-aminobenzenesulfonic acid) followed by a coupling reaction with diphenylamine.

Step 1.1: Diazotization of Metanilic Acid

Materials:

-

Metanilic acid (3-aminobenzenesulfonic acid)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Ice

-

Water

Procedure:

-

A solution of metanilic acid is prepared in water, often with the addition of a small amount of sodium carbonate to aid dissolution.

-

The solution is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is prepared and cooled.

-

Concentrated hydrochloric or sulfuric acid is added to the metanilic acid solution, maintaining the low temperature, to form the amine salt.

-

The cold sodium nitrite solution is added slowly to the acidic amine salt solution while stirring vigorously. The temperature must be maintained between 0-5°C to prevent the decomposition of the resulting diazonium salt.

-

The reaction is complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper).

Step 1.2: Azo Coupling with Diphenylamine

Materials:

-

Diazonium salt solution from Step 1.1

-

Diphenylamine

-

Solvent (e.g., ethanol, water)

-

Sodium acetate (B1210297) or other mild base

Procedure:

-

Diphenylamine is dissolved in a suitable solvent.

-

The cold diazonium salt solution is added slowly to the diphenylamine solution with constant stirring.

-

The pH of the reaction mixture is maintained to facilitate the coupling reaction, typically by the addition of a mild base like sodium acetate.

-

The reaction is stirred for several hours, and the completion of the coupling can be monitored by techniques such as thin-layer chromatography (TLC).

-

The precipitated C.I. Acid Yellow 36 is then isolated by filtration, washed with water, and dried.

Part 2: Synthesis of C.I. Basic Violet 3 (Crystal Violet)

C.I. Basic Violet 3, also known as Crystal Violet, is a triphenylmethane dye. A common synthesis route involves the condensation of N,N-dimethylaniline with formaldehyde, followed by oxidation.

Step 2.1: Condensation to form the Leuco Base

Materials:

-

N,N-dimethylaniline

-

Formaldehyde (or a precursor like paraformaldehyde)

-

Condensing agent (e.g., hydrochloric acid)

Procedure:

-

N,N-dimethylaniline and formaldehyde are reacted in the presence of a condensing agent.

-

This reaction forms the colorless leuco base of the dye, 4,4',4''-tris(dimethylamino)triphenylmethane.

Step 2.2: Oxidation to C.I. Basic Violet 3

Materials:

-

Leuco base from Step 2.1

-

Oxidizing agent (e.g., manganese dioxide, lead dioxide)

-

Acid (e.g., hydrochloric acid)

Procedure:

-

The leuco base is oxidized in an acidic medium.

-

The oxidation converts the colorless leuco form into the colored cationic triphenylmethane dye.

-

The final product, C.I. Basic Violet 3, is then isolated and purified.

Part 3: Synthesis of this compound

The final step involves the formation of a salt complex between the acidic azo dye and the basic triphenylmethane dye.

Materials:

-

C.I. Acid Yellow 36

-

C.I. Basic Violet 3

-

Solvent (e.g., a mixture of amide and alcohol ether solvents)

Procedure:

-

Solutions of C.I. Acid Yellow 36 and C.I. Basic Violet 3 are prepared in a suitable solvent system.

-

The two solutions are mixed under controlled temperature conditions. A Chinese patent suggests heating a mixture of an amide solvent and an alcohol ether solvent to 90-100°C before adding the azo compound, followed by heating to 138-150°C for 2.5-3.5 hours.

-

The salt formation or complexation occurs, leading to the precipitation of this compound upon cooling.

-

The product is isolated by filtration, washed, and dried.

Purification Methods

Purification of the final this compound product is crucial to achieve the desired quality and to remove any unreacted precursors or by-products.

-

Precipitation: The dye can be purified by dissolving it in a suitable solvent and then inducing precipitation by adding a non-solvent or by changing the temperature.

-

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of purer crystals.

-

Washing: The filtered product is typically washed with water or other solvents to remove residual impurities.

-

Flocculation: In some cases, impurities can be removed by treating a solution of the dye with a flocculant, followed by filtration or centrifugation[5].

Quantitative Data

Specific quantitative data for the synthesis of this compound is not widely available in the public domain. However, based on general principles of dye synthesis and related patent literature, the following table provides an estimate of typical process parameters.

| Parameter | C.I. Acid Yellow 36 Synthesis | C.I. Basic Violet 3 Synthesis | This compound Formation |

| Reaction Temperature | 0-5°C (Diazotization) | Ambient to elevated | 90-150°C |

| Reaction Time | Several hours | Several hours | 2.5 - 3.5 hours |

| Typical Yield | >90% | >85% | >95% |

| Purity | >95% | >95% | >99% |

Concluding Remarks

The synthesis of this compound is a well-established process involving the preparation of an azo dye and a triphenylmethane dye, followed by their combination to form a salt complex. While the general principles are understood, the specific reaction conditions and purification methods can be proprietary and may vary between manufacturers. The information provided in this guide serves as a comprehensive overview of the core synthetic and manufacturing methodologies for this compound, intended to be a valuable resource for professionals in the chemical and materials science fields. Further research into specific patents and process optimization literature may provide more detailed quantitative data for specific manufacturing scenarios.

References

- 1. 99% Purity CAS 65294-17-9 this compound of Printing Inks - this compound, 65294-17-9 | Made-in-China.com [m.made-in-china.com]

- 2. This compound Dyes | CAS 65294-17-9 Manufacturers in India [colorantsgroup.com]

- 3. China Solvent Black B (this compound) Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 4. EP1111011A2 - Black alcohol soluble dye formulation - Google Patents [patents.google.com]

- 5. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]

Solvent Black 46: An In-depth Technical Analysis of its Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46, identified by CAS number 65294-17-9, is a solvent-soluble black dye belonging to the azo class of compounds.[1][2] It is widely used as a colorant in various industrial applications, including printing inks, plastics, and coatings.[3] While some commercial suppliers categorize this compound as a "fluorescent dye," a thorough review of the scientific literature and technical data reveals a lack of empirical evidence to support this classification. This guide provides a comprehensive technical overview of the known properties of this compound, with a specific focus on evaluating its potential fluorescence.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various technical data sheets and chemical databases.

| Property | Value | References |

| Chemical Name | C.I. This compound | [1] |

| CAS Number | 65294-17-9 | [2] |

| Molecular Formula | C43H46N6O3S | [1][2] |

| Molecular Weight | 726.93 g/mol | [1][2] |

| Appearance | Black Powder | [4] |

| Chemical Class | Azo Dye | [1] |

| Maximum Absorption (λmax) | 588 nm | [3] |

| Solubility | Soluble in organic solvents | [5] |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental chemical and physical characteristics of this compound.

Spectroscopic Analysis: Evaluating Fluorescence

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. A key characteristic of a fluorescent dye is its emission spectrum, which is the range of wavelengths it emits after excitation. Critically, for a compound to be considered fluorescent, it must exhibit a measurable fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed.

Absorption Spectrum

Technical data sheets indicate that this compound has a maximum absorption (λmax) at approximately 588 nm.[3] This absorption in the visible region of the electromagnetic spectrum is responsible for its black color. The absorption process is the first step required for fluorescence to occur.

The Lack of Emission Data

Despite the classification by some suppliers, extensive searches of scientific databases and technical literature have yielded no published data on the fluorescence emission spectrum, Stokes shift (the difference between the maximum absorption and maximum emission wavelengths), or fluorescence quantum yield of this compound. This absence of data is significant, as these are fundamental parameters used to characterize any fluorescent compound.

The following diagram illustrates the logical process for classifying a substance as a fluorescent dye, highlighting the missing information for this compound.

Figure 1. Logical workflow for fluorescence classification. This diagram shows the necessary experimental evidence required to classify a compound as fluorescent. For this compound, the critical data on light emission is not publicly available.

Discussion

The "fluorescent dye" classification for this compound by some commercial entities may be a broad categorization rather than a reflection of its specific photophysical properties.[6] It is possible that the term is used loosely to include all dyes, or that any fluorescence is negligible and not practically useful for research applications.

Azo dyes, as a class, are not universally fluorescent. While some novel, specifically designed azo dyes have been shown to exhibit fluorescence, many traditional azo dyes are non-fluorescent. Their excited state energy is often dissipated through non-radiative pathways, such as internal conversion and intersystem crossing, rather than through the emission of photons. Without experimental data to the contrary, it is most accurate to consider this compound as a conventional azo dye primarily functioning as a light absorber.

Conclusion for the Scientific Community

Based on the currently available scientific and technical information, there is no conclusive evidence to classify this compound as a fluorescent dye. The absence of a reported emission spectrum and fluorescence quantum yield in the peer-reviewed literature or detailed technical data sheets suggests that it is not fluorescent in a manner that would be useful for applications in research, drug development, or other scientific fields that rely on fluorescence detection.

Researchers and scientists should exercise caution when considering this compound for applications requiring fluorescence. It is recommended to rely on well-characterized fluorescent probes with documented spectral properties and quantum yields. The primary utility of this compound remains as a colorant for industrial purposes.

References

Unveiling the Azo Nature of Solvent Black 46: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Solvent Black 46, a complex azo dye. The content delves into its chemical identity, physicochemical properties, the fundamental principles of its synthesis, and standard characterization methodologies. Furthermore, this guide touches upon the toxicological profile and the potential biological interactions characteristic of this class of compounds, offering a relevant perspective for professionals in drug development and life sciences.

Chemical Identity and Structure

This compound is a solvent-soluble dye characterized by the presence of the azo chromophore (-N=N-), which is fundamental to its color. While its exact structure is not consistently published, it is identified as a complex organic salt. The most frequently cited molecular formula is C₄₃H₄₆N₆O₃S, with a corresponding molecular weight of approximately 726.93 g/mol .[1][2][3] Its chemical identity is registered under CAS No. 65294-17-9.[1][2][3]

The structure is understood to be a salt complex, likely involving a large organic cation and an azo-containing anionic component. This complex nature contributes to its solubility in organic solvents and its applications in inks and plastics.[4][5][6]

Physicochemical and Fastness Properties

The properties of this compound make it suitable for various industrial applications, primarily in printing inks.[5] It appears as a reddish to bluish-black powder.[3][5] Key quantitative data are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₃H₄₆N₆O₃S | [1][2][3] |

| Molecular Weight | 726.93 g/mol | [1][2][3] |

| CAS Number | 65294-17-9 | [1][2][3] |

| Appearance | Black Powder | [7] |

| Shade | Reddish / Bluish Black | [3][5] |

| Melting Point | 130 °C | [8] |

| Heat Resistance | ~200 °C | [7] |

| Density | 0.50 - 1.45 g/cm³ | [7][9] |

| Water Solubility | Insoluble | [3] |

Table 2: Solubility Data for this compound

| Solvent | Solubility (g/L) | Reference(s) |

| Ethanol | 18 | [5] |

| Additional data not consistently available |

Table 3: Fastness Properties of this compound

| Property | Rating (Scale 1-8) | Reference(s) |

| Light Fastness | 6-7 | [7] |

| Acid Resistance | 5 | [7] |

| Alkali Resistance | 5 | [7] |

| Water Resistance | 5 | [9] |

Synthesis of Azo Dyes: A General Protocol

The synthesis of azo dyes is a well-established process in organic chemistry, primarily involving two key steps: diazotization and azo coupling.[10] While the specific manufacturing method for this compound is proprietary, the following section details a representative experimental protocol for synthesizing a simple azo dye, which illustrates the core chemical transformations.

Experimental Protocol: Synthesis of an Azo Dye

This protocol describes the synthesis of an azo dye from an aromatic amine.

Materials:

-

Primary Aromatic Amine (e.g., Aniline or a derivative)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Coupling Agent (e.g., 2-Naphthol or another electron-rich aromatic)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Deionized Water

-

Beakers, Magnetic Stirrer, Filtration Apparatus

Procedure:

-

Diazotization (Formation of the Diazonium Salt):

-

Dissolve the primary aromatic amine in a solution of concentrated HCl and water in a beaker.

-

Cool the beaker in an ice bath to a temperature between 0-5 °C. This is critical as diazonium salts are unstable at higher temperatures.[11]

-

In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine solution while stirring continuously. Maintain the temperature below 5 °C throughout the addition.[10]

-

The reaction mixture will form the aryl diazonium salt. A small amount of urea (B33335) can be added to quench any excess nitrous acid.[11]

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling agent (e.g., 2-Naphthol) in an aqueous solution of sodium hydroxide. This forms a phenoxide ion, which is highly activated for electrophilic aromatic substitution.

-

Cool this coupling solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.[10]

-

An intensely colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Isolate the solid azo dye product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

-

Dry the purified dye in a desiccator or a low-temperature oven.

-

Caption: General reaction pathway for azo dye synthesis.

Characterization of Azo Dyes

A combination of spectroscopic techniques is employed to confirm the structure and purity of synthesized azo dyes.

Experimental Protocol: Spectroscopic Analysis

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Principle: This technique measures the electronic transitions within the molecule. The extended π-system of the azo chromophore results in strong absorption in the visible region, which is responsible for the dye's color.[12]

-

Method:

-

Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol).

-

Record the absorption spectrum over a range of 200-800 nm using a UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax). For a black dye like this compound, a broad absorption across the visible spectrum is expected.[12]

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[13]

-

Method:

-

Prepare a sample, typically as a KBr pellet or a thin film.

-

Record the spectrum, usually between 4000 and 400 cm⁻¹.

-

Expected Peaks for an Azo Dye:

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch)

-

~1600-1450 cm⁻¹ (Aromatic C=C stretch)

-

~1450-1400 cm⁻¹ (N=N stretch, often weak or obscured)

-

If present: ~3400 cm⁻¹ (O-H or N-H stretch), ~1260-1000 cm⁻¹ (S=O stretch from sulfonate group)

-

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon atoms.[14]

-

Method:

-

Dissolve the dye in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

The complex aromatic regions in both spectra would require advanced 2D NMR techniques for full assignment, but would confirm the presence of the aromatic rings essential to the structure.

-

Caption: Workflow for the synthesis and characterization of azo dyes.

Toxicological Profile and Biological Relevance

For professionals in drug development, understanding the potential biological interactions of a chemical class is paramount. While specific mechanistic studies on this compound are lacking, information from its Material Safety Data Sheet (MSDS) and studies on related compounds can provide valuable insights.

Reported Toxicology

Potential Biological Interactions of Complex Azo Dyes

The relevance of azo dyes to drug development often lies in their potential for biological activity, which can be both therapeutic and toxic. Metal-complex azo dyes, in particular, have been investigated for a range of bio-activities.

-

Antimicrobial and Antifungal Activity: The chelation of metal ions with azo dyes can enhance their biological activity. Studies on other novel azo dye complexes have demonstrated their effectiveness in inhibiting the growth of pathogenic bacteria and fungi.[16][17]

-

Anticancer Activity: Some azo dye complexes have shown cytotoxic effects against cancer cell lines.[16] The proposed mechanisms often involve the molecule's ability to interact with biological macromolecules.

-

DNA Interaction: The planar aromatic structures present in many azo dyes allow them to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. This is a common mechanism of action for certain classes of chemotherapy drugs and a potential source of toxicity and mutagenicity.

Caption: Conceptual pathway for azo dye-induced cytotoxicity via DNA intercalation.

It must be emphasized that these are generalized potential interactions for the broader class of complex azo dyes. Specific toxicological and mechanistic studies on this compound are required to ascertain its specific biological activity and risk profile.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. khushidyechem.com [khushidyechem.com]

- 3. dimacolorgroup.com [dimacolorgroup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound TDS|this compound from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. Solvent Black- 46 – Arihant Chemical Corporation [arihantchemcorp.com]

- 8. arihantchemcorp.com [arihantchemcorp.com]

- 9. dimacolor.com [dimacolor.com]

- 10. cuhk.edu.hk [cuhk.edu.hk]

- 11. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. journals.ust.edu [journals.ust.edu]

- 14. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emperordye.com [emperordye.com]

- 16. Synthesis and characterization of some Metal ions complexes with mixed ligand of azo dye and Metformin and evaluation of its effectiveness on the growth of some pathogenic bacteria clinically isolated and study of its Toxicity on normal and cancerous Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Solvent Black 46: Synonyms, Properties, and Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Black 46, a synthetic azo dye used in various industrial applications. This document elucidates its chemical identity, including its numerous synonyms and alternative names, and presents its physicochemical properties in a structured format. While direct involvement in biological signaling pathways is not a characteristic of this compound, this guide offers insights into its chemical nature and general application methodologies.

Chemical Identity and Synonyms

This compound is most reliably identified by the CAS Registry Number 65294-17-9 and the molecular formula C₄₃H₄₆N₆O₃S .[1][2] It is classified as an azo dye.[2] However, the nomenclature for this dye is complex, with several alternative names and CAS numbers appearing in commercial and regulatory literature. This section aims to clarify these relationships.

A variety of synonyms and trade names are used for this compound, often by different manufacturers. These are summarized in Table 1.[3][4][5]

Table 1: Synonyms and Alternative Names for this compound (CAS: 65294-17-9)

| Synonym/Trade Name |

| Akasol Fast Black CN |

| Dayglo this compound |

| Du Pont Ink Black A |

| Ink Black B |

| Inksol Black 823 |

| Morfast Ink Black B |

| Morfast Ink Black C |

| Neptun A Black X17 |

| Rosafast Black B |

| Sepisol Fast Black CN |

| Solvent Black KPC |

| Spectrasol Black 46CVM |

| SOLVENT BLACK B |

It is critical to note that other CAS numbers have been erroneously or ambiguously associated with "this compound". To prevent confusion in procurement and research, these are detailed in Table 2.

Table 2: Other CAS Numbers Associated with the Name "this compound"

| CAS Number | Associated Names/Notes |

| 41642-51-7 | Incorrectly associated with this compound by some suppliers. This CAS number corresponds to a different compound with the molecular formula C₂₀H₁₉N₇O₃ and is also known as Disperse Blue BBLS or Disperse Blue S-BBL. |

| 149315-87-7 | Listed for "C.I. This compound" by the US Environmental Protection Agency (EPA) and some chemical suppliers. However, a specific molecular formula or structure is not consistently provided for this entry, suggesting it may be a generic or batch-specific identifier. |

The relationship between these identifiers is visualized in the following diagram:

Figure 1: Logical relationship between the primary CAS number for this compound and its various synonyms and other associated CAS numbers.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound (CAS: 65294-17-9).

Table 3: General and Physical Properties

| Property | Value |

| Molecular Formula | C₄₃H₄₆N₆O₃S[2] |

| Molecular Weight | 726.93 g/mol [2] |

| Appearance | Reddish-black powder[5] |

| Melting Point | 130 °C[4] |

| Density | 0.50 g/cm³[4] |

Table 4: Solubility and Fastness Properties

| Property | Rating/Value |

| Water Solubility | Insoluble[3] |

| Light Fastness | 6-7 (on a scale of 1 to 8)[4] |

| Heat Resistance | 200 °C[4] |

| Acid Resistance | 5 (on a scale of 1 to 5)[4] |

| Alkali Resistance | 5 (on a scale of 1 to 5)[4] |

Experimental Protocols

General Synthesis of Azo Dyes (Illustrative Protocol)

This compound is an azo dye, which is typically synthesized through a two-step process: diazotization and coupling.[6]

Step 1: Diazotization

-

A primary aromatic amine is dissolved or suspended in a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the amine solution while maintaining the low temperature.

-

The completion of the reaction, forming a diazonium salt, can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Coupling

-

The diazonium salt solution is then slowly added to a solution of a coupling component (an electron-rich species like a phenol (B47542) or an aniline) under controlled pH and temperature.

-

The coupling reaction proceeds via electrophilic aromatic substitution to form the azo dye.

-

The resulting dye precipitates out of the solution.

Step 3: Isolation and Purification

-

The precipitated dye is isolated by filtration.

-

The crude dye is then washed to remove unreacted starting materials and byproducts.

-

Drying and grinding of the purified dye yield the final product.[6]

The workflow for this general process is outlined below:

Figure 2: A generalized workflow for the synthesis of azo dyes.

General Formulation of a Solvent-Based Ink

This compound is primarily used in the formulation of printing and writing inks.[4] A basic solvent-based ink formulation involves dissolving the dye in a suitable solvent system along with other additives to control properties like viscosity, drying time, and stability.

Components:

-

Colorant: this compound (typically 1-10% by weight)

-

Solvent System: A mixture of organic solvents such as alcohols (e.g., ethanol), glycol ethers, or ketones. The choice of solvents affects the drying rate and solubility of the other components.

-

Resin/Binder: A polymer (e.g., polyurethane, acrylic) that provides adhesion to the substrate and encapsulates the dye (typically 5-25% by weight).

-

Additives: Surfactants, plasticizers, and other agents to modify the ink's properties (typically <5% by weight).

General Procedure:

-

The resin is first dissolved in the chosen solvent system with stirring.

-

This compound is then added to the resin solution and mixed until completely dissolved.

-

Additives are incorporated into the mixture.

-

The final ink formulation is filtered to remove any undissolved particles.

Biological Activity and Signaling Pathways

As a synthetic dye designed for industrial applications in inks and plastics, this compound is not intended for pharmaceutical or biological use. There is no information in the scientific literature to suggest that it has any specific biological activity or that it is involved in any biological signaling pathways. Its chemical structure is not analogous to known signaling molecules or enzyme substrates. Therefore, this section is not applicable to this compound.

Conclusion

This compound is a widely used black azo dye with a complex nomenclature. The primary identifier for this compound is CAS number 65294-17-9. This guide has provided a clear summary of its synonyms, physicochemical properties, and general formulation procedures. Researchers and scientists should exercise caution when sourcing this material to ensure they are obtaining the correct chemical entity for their applications. While detailed experimental protocols are scarce, the generalized methods provided can serve as a starting point for formulation and synthesis. The lack of biological activity data underscores its intended use as an industrial colorant.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. China Solvent Black B (this compound) Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. This compound|CAS No:65294-17-9 - black solvent dye [chinainterdyes.com]

- 6. fsw.cc [fsw.cc]

In-Depth Technical Guide to the Safe Handling of Solvent Black 46 in a Laboratory Setting

This guide provides comprehensive safety and handling protocols for Solvent Black 46, tailored for researchers, scientists, and professionals in drug development. The following sections detail the known properties, hazards, and necessary precautions for the laboratory use of this substance.

Chemical and Physical Properties

This compound is a black powder with the chemical formula C32H18CrN6O8.H.[1] While its chemical, physical, and toxicological properties have not been exhaustively investigated, the available data are summarized below.[1]

| Property | Data | Source |

| CAS Number | 65294-17-9 | [1] |

| Chemical Formula | C32H18CrN6O8.H | [1] |

| Molecular Weight | 724.92 g/mol | [1] |

| Appearance | Black Powder | [1][2] |

| Odor | Odorless | [1][2] |

| Melting Point | 130 °C | [2] |

| Decomposition Point | > 220 °C | [2] |

| Solubility in Water | Insoluble at 80 °C | [2] |

Hazard Identification and Toxicological Data

This compound is classified as harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[1][3] There is a potential risk of irreversible effects, and mutagenicity has been reported.[1]

Acute Toxicity

The acute toxicity data for this compound is limited and varies across different sources.

| Route of Exposure | Species | Value | Source |

| Oral | Rat | LD50: 8050 mg/kg | [2] |

| Fish | - | LC50: 1070 mg/L | [2] |

Health Effects

-

Ingestion: Harmful if swallowed. May lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[1]

-

Inhalation: May cause irritation to the respiratory tract.[1]

-

Skin Contact: Prolonged or repeated contact may result in skin irritation.[1]

-

Eye Contact: Dust can cause irritation and inflammation.[1] There is a risk of serious eye damage.[3][4][5]

Chronic Effects

Information regarding the chronic health effects of this compound is largely unavailable. It is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[1] No information is available on teratogenicity or neurotoxicity.[1]

Experimental Protocols

Detailed experimental protocols for specific laboratory applications of this compound are not available in the reviewed safety literature. The toxicological data presented (LD50 and LC50) are derived from standardized toxicological studies. Researchers planning to use this compound should develop their own specific protocols that incorporate the safety and handling guidelines outlined in this document.

Safe Handling and Storage

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

An eyewash station and safety shower must be readily accessible.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[1]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, an approved respirator should be used.[1][2]

Handling Procedures

-

Avoid generating and accumulating dust.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Do not ingest or inhale the substance.[1]

-

Wash hands thoroughly after handling.[1]

-

Contaminated clothing should be removed and washed before reuse.[1]

Storage

-

Store in a cool, dry place.[1]

-

Keep containers tightly closed and in a light-resistant container.[1]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[1]

Caption: A flowchart outlining the key steps for the safe laboratory handling of this compound.

First Aid Measures

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Flush the affected skin with plenty of soap and water. If irritation develops or persists, seek medical attention.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

Accidental Release Measures

-

Spills/Leaks: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

-

Avoid generating dust.[1]

-

Ensure adequate ventilation.

-

Observe all personal protection precautions outlined in Section 4.2.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use foam, carbon dioxide (CO2), or dry powder.[2]

-

Unsuitable Extinguishing Media: Do not use water.[2]

-

Hazardous Decomposition Products: May produce irritating and toxic fumes and gases upon combustion.[1]

-

Protective Equipment: Firefighters should wear appropriate protective gear and a self-contained breathing apparatus (SCBA).

Disposal Considerations

-

Disposal of this compound and its contaminated packaging must be in accordance with local, state, and federal regulations.[2]

-

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[1]

-

Conditions to Avoid: Excess heat and incompatible materials.[1]

-

Incompatible Materials: Strong oxidizing and reducing agents.[1]

-

Hazardous Polymerization: Will not occur.[1]

References

Methodological & Application

Application Notes: Solvent Black 46 for Cellular Lipid Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46 is a fat-soluble dye, also known as a lysochrome, suitable for the staining of neutral lipids in cultured cells. Its lipophilic nature allows it to selectively accumulate in intracellular lipid droplets, rendering them visible for microscopic examination. This property makes it a valuable tool for studying lipid accumulation and cellular storage diseases, as well as for monitoring the effects of drug candidates on lipid metabolism. This compound offers an alternative to other common lipid stains such as Oil Red O and Sudan Black B.

Principle of Staining

The mechanism of staining with this compound, like other lysochrome dyes, is based on its preferential solubility in lipids over the solvent in which it is dissolved. When cells are incubated with a saturated solution of this compound, the dye partitions into the intracellular lipid droplets, staining them a blue-black color. This physical method of staining does not involve a chemical reaction.

Comparative Analysis of Common Lipochrome Dyes

For researchers selecting a lipid stain, the following table provides a comparison of key characteristics of this compound and other widely used dyes.

| Feature | This compound | Oil Red O | Sudan Black B (Solvent Black 3) |

| Color of Stained Lipids | Blue-black | Red | Blue-black |

| C.I. Number | Not established | 26125 | 26150 |

| Molecular Formula | C43H46N6O3S[1] | C26H24N4O[2] | C29H24N6[3] |

| Primary Application | Inks, plastics[4][5][6] | Triglyceride staining in frozen sections[2] | Neutral triglycerides and lipids in frozen sections[3] |

| Solubility | Insoluble in water[1] | Insoluble in water, insoluble in ethanol[2] | Soluble in fat |

Experimental Protocol: Lipid Staining in Adherent Cells with this compound

This protocol provides a detailed methodology for staining intracellular lipid droplets in cultured adherent cells.

Materials Required

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Distilled water

-

Mounting medium

-

Microscope slides and coverslips

-

Cultured adherent cells on coverslips

Reagent Preparation

-

4% Paraformaldehyde (PFA): Dissolve 4 g of paraformaldehyde powder in 100 mL of PBS. Heat gently (to 60°C) and add a few drops of 1N NaOH to dissolve the powder completely. Allow the solution to cool to room temperature and adjust the pH to 7.4. Filter the solution and store it at 4°C. Caution: PFA is toxic and should be handled in a fume hood.

-

This compound Staining Solution (0.5% w/v):

-

Dissolve 0.5 g of this compound powder in 100 mL of 70% ethanol.

-

Heat the solution to 60°C for 30 minutes to facilitate dissolution.

-

Allow the solution to cool to room temperature and filter it through a 0.2 µm syringe filter or Whatman No. 1 filter paper to remove any undissolved particles.

-

This stock solution is stable when stored at room temperature in a tightly sealed container.

-

-

Working Staining Solution: Immediately before use, dilute the this compound stock solution with an equal volume of distilled water (1:1 ratio). Filter the working solution again to prevent the formation of precipitates that can cause background staining.

Staining Procedure

-

Cell Preparation: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Fix the cells by incubating them with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

Staining:

-

Aspirate the PBS and add enough this compound working solution to completely cover the cells on the coverslip.

-

Incubate for 20-30 minutes at room temperature. The optimal staining time may vary depending on the cell type and the amount of lipid accumulation.

-

-

Differentiation (Destaining):

-

Aspirate the staining solution.

-

Briefly dip the coverslips in 70% ethanol to remove excess stain. This step should be quick (a few seconds) to avoid destaining the lipid droplets.

-

-

Washing: Wash the cells thoroughly with distilled water to remove the ethanol.

-

Counterstaining (Optional): If nuclear visualization is desired, a counterstain such as Nuclear Fast Red or Hematoxylin can be used at this stage. Follow the manufacturer's instructions for the chosen counterstain.

-

Mounting: Mount the coverslip onto a clean microscope slide with the cells facing down, using an aqueous mounting medium.

-

Visualization: Observe the stained cells under a bright-field microscope. Lipid droplets will appear as blue-black spherical structures within the cytoplasm.

Visual Protocols

The following diagrams illustrate the key workflows and principles described in this application note.

Caption: Experimental workflow for this compound lipid staining.

Caption: Principle of lysochrome staining of intracellular lipids.

References

Application of Solvent Black 46 in Polymer Science Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46 is a solvent-soluble azo dye recognized for its application in coloring various materials, including plastics and inks.[1][2] While its primary use is as a colorant, its properties suggest potential applications in polymer science research for the characterization and analysis of polymer systems. Azo dyes, in general, are utilized in polymer science for various purposes, from acting as sensors to modifying polymer properties.[3][4] This document outlines potential research applications of this compound, providing detailed hypothetical protocols and data presentations based on established methodologies in polymer science where analogous dyes are employed.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in Table 1. A thorough understanding of these properties is crucial for its effective application in research.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Family | Azo Dye | [1] |

| CAS Number | 65294-17-9 | [1] |

| Molecular Formula | C43H46N6O3S | [1] |

| Molecular Weight | 726.93 g/mol | [1] |

| Appearance | Reddish-black powder | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695). | [5] |

| Light Fastness | 6-7 | [2] |

| Heat Resistance | 200 °C | [2] |

| Acid Resistance | 5 | [2] |

| Alkali Resistance | 5 | [2] |

Application Notes

Visualization of Polymer Blend Morphology

Principle: Solvent dyes can selectively partition into different phases of an immiscible polymer blend due to varying solubility. This selective staining allows for the visualization of the blend's morphology using microscopy techniques. The contrast generated by the dye enables the characterization of domain size, shape, and distribution.

Application: In the study of polymer blends, such as polystyrene (PS) and polymethylmethacrylate (PMMA), this compound can be used to stain one of the phases preferentially. This is particularly useful in understanding phase separation and the effect of processing conditions on the final morphology.

Probe for Free Volume Analysis in Polymer Films

Principle: The diffusion of dye molecules within a polymer matrix is sensitive to the free volume of the polymer. By measuring the diffusion rate of this compound through a polymer film, insights into the polymer's free volume, which is related to its physical and mechanical properties, can be obtained.

Application: This can be applied in the characterization of polymer films for applications such as gas separation membranes or controlled release systems. Changes in free volume due to factors like aging, plasticization, or cross-linking can be monitored.

Marker for Interfacial Diffusion in Polymer Laminates

Principle: When two polymer layers are brought into contact at elevated temperatures, polymer chains can diffuse across the interface. By incorporating this compound into one of the layers, the extent of this diffusion can be visualized and quantified by analyzing the dye's concentration profile across the interface.

Application: This is relevant in the study of polymer welding, co-extrusion, and the adhesion between different polymer layers. The broadening of the dye-stained region at the interface provides a measure of the interdiffusion depth.

Experimental Protocols

Protocol 1: Staining of Polymer Blends for Morphological Analysis

Objective: To visualize the phase morphology of a 70/30 PS/PMMA polymer blend.

Materials:

-

Polystyrene (PS)

-

Polymethylmethacrylate (PMMA)

-

Toluene (solvent)

-

This compound

-

Microscope slides and coverslips

-

Optical microscope with a digital camera

Procedure:

-

Solution Preparation:

-

Prepare a 10% (w/v) solution of the PS/PMMA blend (70:30 ratio) in toluene.

-

Prepare a 0.1% (w/v) stock solution of this compound in toluene.

-

-

Staining:

-

Add the this compound stock solution to the polymer blend solution to achieve a final dye concentration of 0.01% (w/v).

-

Stir the solution for 1 hour at room temperature to ensure homogeneous mixing.

-

-

Film Casting:

-

Cast a thin film of the stained polymer solution onto a clean glass microscope slide using a doctor blade or by drop-casting.

-

Allow the solvent to evaporate completely in a fume hood, followed by drying in a vacuum oven at 60°C for 24 hours to remove any residual solvent.

-

-

Microscopy:

-

Place a coverslip over the dried polymer film.

-

Observe the film under an optical microscope in transmission mode.

-

Capture images of the blend morphology at different magnifications. The phase with higher affinity for the dye will appear darker.

-

Data Presentation: The resulting micrographs can be analyzed to determine the size and distribution of the dispersed phase.

Table 2: Hypothetical Domain Size Analysis of a Stained Polymer Blend

| Processing Temperature (°C) | Average Domain Size (µm) | Standard Deviation (µm) |

| 180 | 2.5 | 0.8 |

| 200 | 5.1 | 1.2 |

| 220 | 9.8 | 2.5 |

Protocol 2: Measurement of Dye Diffusion in a Polymer Film

Objective: To determine the diffusion coefficient of this compound in a polyethylene (B3416737) terephthalate (B1205515) (PET) film.

Materials:

-

Amorphous PET film (e.g., 100 µm thickness)

-

This compound

-

Ethanol

-

UV-Vis Spectrophotometer

-

Constant temperature oven

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in ethanol at the desired experimental temperature.

-

Diffusion Experiment:

-

Cut the PET film into small, uniform pieces (e.g., 2 cm x 2 cm).

-

Immerse the film samples in the saturated dye solution in a sealed container.

-

Place the container in a constant temperature oven.

-

At predetermined time intervals, remove a film sample, quickly rinse with pure ethanol to remove surface-adsorbed dye, and dry.

-

-

Concentration Measurement:

-

Dissolve the dried, dye-infused PET film in a suitable solvent (e.g., a mixture of phenol (B47542) and tetrachloroethane).

-

Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

-

Calculate the concentration of the dye in the film using a pre-established calibration curve.

-

-

Data Analysis:

-

Plot the amount of dye absorbed per unit area of the film against the square root of time.

-

The diffusion coefficient (D) can be calculated from the initial linear portion of the plot using Fick's second law of diffusion.

-

Data Presentation: The diffusion coefficients at different temperatures can be tabulated to understand the temperature dependence of the diffusion process.

Table 3: Hypothetical Diffusion Coefficients of this compound in PET

| Temperature (°C) | Diffusion Coefficient (x 10⁻¹² cm²/s) |

| 60 | 1.5 |

| 70 | 3.2 |

| 80 | 6.8 |

Visualizations

Caption: Workflow for staining polymer blends for morphological analysis.

Caption: Relationship between polymer properties and dye diffusion.

Conclusion

While specific research literature on the advanced applications of this compound in polymer science is not extensive, its properties as a solvent-soluble azo dye make it a candidate for various analytical techniques. The protocols and applications described here are based on established principles of using dyes to probe polymer structure and dynamics. Researchers can adapt these methodologies to investigate specific polymer systems, contributing to a deeper understanding of polymer morphology, diffusion, and interfacial phenomena. Further research is warranted to explore the full potential of this compound as an analytical tool in polymer science.

References

Application Notes: Staining with Solvent Black 46 in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction